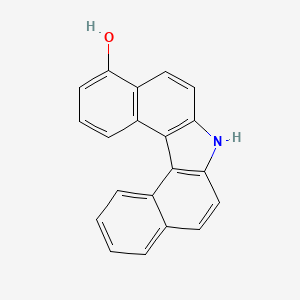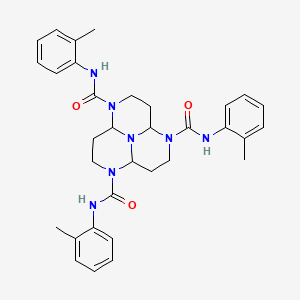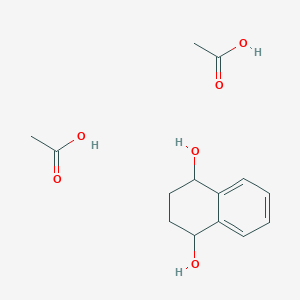
Acetic acid;1,2,3,4-tetrahydronaphthalene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1,2,3,4-tetrahydronaphthalene-1,4-diol is a compound that combines the properties of acetic acid and 1,2,3,4-tetrahydronaphthalene-1,4-diol Acetic acid is a simple carboxylic acid, while 1,2,3,4-tetrahydronaphthalene-1,4-diol is a derivative of naphthalene, a bicyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydronaphthalene-1,4-diol can be synthesized through the catalytic hydrogenation of naphthalene. This process typically involves the use of nickel catalysts under high pressure and temperature conditions . The resulting 1,2,3,4-tetrahydronaphthalene can then be further modified to introduce hydroxyl groups at the 1 and 4 positions.
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydronaphthalene-1,4-diol involves similar catalytic hydrogenation processes, often scaled up to accommodate larger quantities. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydronaphthalene-1,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce fully saturated hydrocarbons .
Applications De Recherche Scientifique
1,2,3,4-Tetrahydronaphthalene-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene.
1,2,3,4-Tetrahydro-1,5-naphthalenediol: Another hydroxylated derivative of tetrahydronaphthalene.
Uniqueness
1,2,3,4-Tetrahydronaphthalene-1,4-diol is unique due to the specific positioning of its hydroxyl groups, which can significantly influence its chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications .
Propriétés
Numéro CAS |
79909-37-8 |
|---|---|
Formule moléculaire |
C14H20O6 |
Poids moléculaire |
284.30 g/mol |
Nom IUPAC |
acetic acid;1,2,3,4-tetrahydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H12O2.2C2H4O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;2*1-2(3)4/h1-4,9-12H,5-6H2;2*1H3,(H,3,4) |
Clé InChI |
IDMRLILLJLELLC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C1CC(C2=CC=CC=C2C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


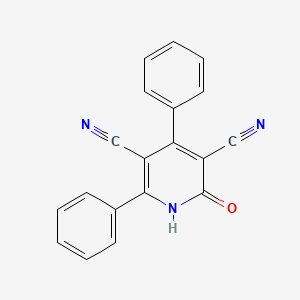

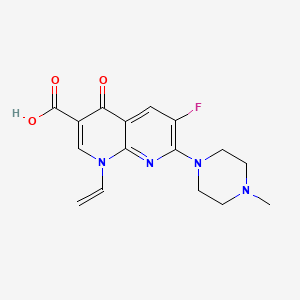
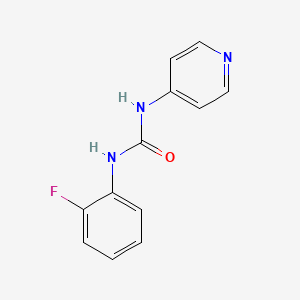
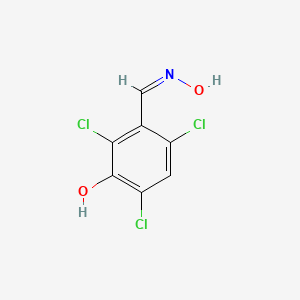
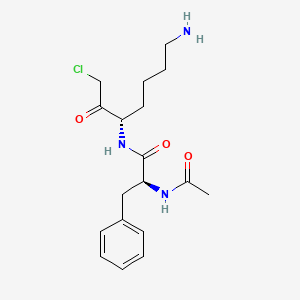

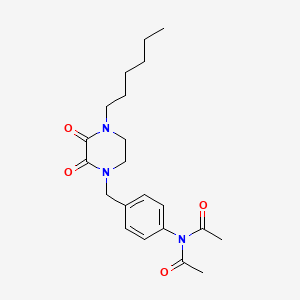

![2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol](/img/structure/B14440555.png)
